Product packaging for Benzyl 3,4-dioxopiperidine-1-carboxylate(Cat. No.:CAS No. 2059947-74-7)

Benzyl 3,4-dioxopiperidine-1-carboxylate

Cat. No.: B3013953
CAS No.: 2059947-74-7
M. Wt: 247.25
InChI Key: KURHNLXSYOTDJF-UHFFFAOYSA-N
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Description

Benzyl 3,4-dioxopiperidine-1-carboxylate (CAS 2059947-74-7) is a high-purity chemical compound supplied for research and development purposes. This piperidine derivative, with the molecular formula C 13 H 13 NO 4 and a molecular weight of 247.25 g/mol, is characterized by a reactive 3,4-dioxo (dicarbonyl) motif on the piperidine ring, which is protected by a benzyloxycarbonyl (Cbz) group . This structure makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry. The compound's primary research value lies in its application for designing and synthesizing novel, functionalized piperidine scaffolds . The piperidine ring is a common privileged structure in drug discovery, and the presence of two carbonyl groups at the 3 and 4 positions provides versatile handles for further chemical modification. Researchers can exploit these reactive sites to create a diverse array of complex molecules for screening and development. Piperidine-based compounds are of significant interest in neuroscience research, particularly as key intermediates in the synthesis of ligands for targets such as acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are relevant in the study of complex neurological conditions . For safe handling, please note the following safety information: The compound has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO4 B3013953 Benzyl 3,4-dioxopiperidine-1-carboxylate CAS No. 2059947-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3,4-dioxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURHNLXSYOTDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)C1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059947-74-7
Record name benzyl 3,4-dioxopiperidine-1-carboxylate
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Benzyl (B1604629) 3,4-dioxopiperidine-1-carboxylate

Advanced synthetic strategies for benzyl 3,4-dioxopiperidine-1-carboxylate are primarily categorized into two main approaches: the derivatization of pre-existing piperidine-1-carboxylate structures and the formation of the dioxopiperidine ring through multi-component reactions. These methods offer flexibility in starting materials and reaction conditions, allowing for the efficient production of the target compound.

Preparation from Related Piperidine-1-carboxylate Precursors

A common and effective strategy for the synthesis of this compound involves the chemical modification of closely related piperidine-1-carboxylate precursors. This approach leverages commercially available or easily synthesized starting materials, providing a straightforward pathway to the desired product.

One of the most direct routes to this compound begins with the precursor tert-butyl 2,4-dioxopiperidine-1-carboxylate. This method is centered on a deprotection-reprotection sequence, a common strategy in organic synthesis for exchanging protecting groups.

The synthesis commences with the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 2,4-dioxopiperidine-1-carboxylate. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) being a standard choice. The reaction is generally performed at room temperature and proceeds to completion, yielding the piperidine-2,4-dione as a salt. rsc.orgstackexchange.com

Following the deprotection, the resulting piperidine-2,4-dione is then reprotected with a benzyloxycarbonyl (Cbz or Z) group. This is accomplished by reacting the intermediate with benzyl chloroformate in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acid and facilitate the reaction. This two-step process provides a reliable method for the conversion of the tert-butyl carbamate (B1207046) to the benzyl carbamate.

StepReactantReagentProduct
1tert-Butyl 2,4-dioxopiperidine-1-carboxylateTrifluoroacetic acid (TFA)Piperidine-2,4-dione
2Piperidine-2,4-dioneBenzyl chloroformate, BaseThis compound

An alternative and widely utilized strategy for the synthesis of this compound employs benzyl 4-oxopiperidine-1-carboxylate as a key intermediate. This approach focuses on the introduction of a second carbonyl group at the C-3 position of the piperidine (B6355638) ring.

A prominent method for this transformation is the α-oxidation of the ketone. Selenium dioxide (SeO2) is a classic and effective reagent for the oxidation of a methylene (B1212753) group adjacent to a carbonyl, leading to the formation of a 1,2-dicarbonyl compound. nih.govadichemistry.com The reaction is typically carried out by heating benzyl 4-oxopiperidine-1-carboxylate with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane or acetic acid. researchgate.net This method, often referred to as the Riley oxidation, provides a direct route to the desired 3,4-dioxo functionality. adichemistry.com

Starting MaterialReagentKey TransformationProduct
Benzyl 4-oxopiperidine-1-carboxylateSelenium dioxide (SeO2)α-oxidation of ketoneThis compound

Multi-Component Reactions for Dioxopiperidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds.

In the context of green chemistry, catalyst-free multi-component reactions are particularly attractive. Such reactions can often be promoted by heat or simply by mixing the reactants in a suitable solvent, or even under solvent-free conditions. researchgate.netrsc.org For the synthesis of a dioxopiperidine ring, a hypothetical catalyst-free MCR could involve the condensation of an amine, an α-ketoacid, and a suitable dienophile. The optimization of reaction conditions, such as temperature, solvent, and stoichiometry of reactants, is crucial for achieving high yields and purity of the desired product. Aqueous conditions are sometimes employed to promote catalyst-free reactions through hydrophobic effects. rsc.org

In a one-pot synthesis of the dioxopiperidine ring, each reactant plays a specific and crucial role in the formation of the final product. For instance, in a hypothetical three-component reaction, an amino acid derivative would provide the nitrogen atom and a portion of the carbon backbone. An α-ketoester could serve as the source of the two adjacent carbonyl groups, while a third component, such as a formaldehyde (B43269) equivalent, could complete the ring structure. The choice of reactants is critical as their functionalities dictate the course of the reaction and the final structure of the heterocycle. The benzyloxycarbonyl group can be introduced either on the initial amino acid derivative or in a subsequent step after the formation of the dioxopiperidine ring.

Enzymatic Synthesis Pathways for Piperidine Derivatives

The development of sustainable and highly selective synthetic methods has led to the exploration of enzymatic pathways for producing chiral piperidine derivatives. These biocatalytic approaches offer high enantioselectivity under mild reaction conditions. nih.gov

A prominent strategy is the chemo-enzymatic dearomatization of activated pyridines. acs.orgnih.gov This method utilizes a one-pot cascade reaction involving two key enzymes: an amine oxidase and an ene imine reductase (EneIRED). The process begins with the chemical reduction of a pyridine (B92270) to a tetrahydropyridine (B1245486) (THP). The amine oxidase, such as 6-hydroxy-D-nicotine oxidase (6-HDNO), then oxidizes the THP in situ to generate a dihydropyridinium (DHP) intermediate. nih.govthieme-connect.com This activated intermediate, featuring a C=C bond conjugated to a C=N bond, is then asymmetrically reduced by an EneIRED at the expense of a cofactor like NADPH. nih.gov The process involves an initial conjugate reduction to form an enamine intermediate, followed by a second reduction of the iminium tautomer to yield the final, stereo-defined piperidine. acs.orgthieme-connect.com

The versatility of this enzymatic cascade has been demonstrated in the synthesis of bioactive molecules. For instance, both enantiomers of the antipsychotic drug Preclamol were successfully synthesized using this method, where the choice of EneIRED variant dictated the resulting stereochemistry. nih.govacs.org

Table 1: Stereoselective Synthesis of Preclamol via EneIRED Biocatalysis
Enzyme VariantProduct EnantiomerOverall YieldEnantiomeric Excess (ee)Source
EneIRED-01(R)-(+)-Preclamol≥50%96% nih.govacs.org
EneIRED-05(S)-(−)-Preclamol≥50%96% nih.govacs.org

Another successful enzymatic cascade employs a combination of galactose oxidase (GOase) and an imine reductase (IRED) for the synthesis of protected 3-aminopiperidines. rsc.org In this one-pot process, a galactose oxidase variant oxidizes an N-Cbz-protected amino alcohol to the corresponding aldehyde. This aldehyde spontaneously cyclizes to form a cyclic imine, which is then stereoselectively reduced by an IRED to furnish the final L-3-N-Cbz-aminopiperidine product in high enantiopurity. rsc.org

Mechanistic Studies of Reaction Pathways

Investigation of Key Reaction Intermediates

The formation of the piperidine ring through various synthetic routes often proceeds through key reactive intermediates, with iminium ions being among the most significant. These species serve as versatile platforms for the construction and functionalization of the piperidine scaffold. chemrxiv.orgresearchgate.net

In many cyclization reactions, an iminium ion is formed in situ and subsequently trapped or reduced. For example, the acid-mediated hydroamination/cyclization of alkynes proceeds by generating an enamine, which tautomerizes to an iminium ion that is then reduced to form the piperidine ring. nih.gov Similarly, strategies involving the oxidation of N-alkyl piperidines generate endo-cyclic iminium ions that can be intercepted by a range of carbon-based nucleophiles, enabling selective α-functionalization. acs.orgnih.gov

Recent advancements have enabled the synthesis and isolation of bench-stable cyclic iminium salts. chemrxiv.org These salts can be prepared from widely available feedstocks like heteroaryl amines and ketoacrylates. Once formed, these stable intermediates can undergo a variety of transformations. They are competent for nucleophilic addition at the C2 position with reagents delivering methyl, trifluoromethyl, and cyano groups. Furthermore, base-mediated tautomerization to the corresponding cyclic enamine allows for electrophilic functionalization at the C3 position. chemrxiv.org

The chemo-enzymatic dearomatization cascade also involves iminium-type intermediates. nih.govacs.org The amine oxidase-catalyzed oxidation of a tetrahydropyridine generates a dihydropyridinium (DHP) ion. This DHP is the substrate for the first reduction by EneIRED, which produces a transient enamine intermediate. This enamine then tautomerizes to a cyclic iminium ion before undergoing the final reduction to the saturated piperidine ring. acs.orgthieme-connect.com

Elucidation of Stereochemical Control in Synthesis

Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for its application in pharmaceuticals and natural product synthesis. Stereocontrol can be achieved through various means, including biocatalysis, chiral auxiliaries, and reagent- or catalyst-direction.

Enzymatic methods provide an excellent level of stereochemical control. In the chemo-enzymatic dearomatization of pyridines, the choice of the specific imine reductase (IRED) biocatalyst is the determining factor for the stereochemical outcome. thieme-connect.com By selecting different enzyme variants, researchers can access either enantiomer of the desired piperidine product with very high enantiomeric excess (often >99% ee). acs.orgmdpi.com

In non-biocatalytic approaches, the protecting group on the piperidine nitrogen plays a critical role in directing stereoselectivity. Rhodium-catalyzed C-H insertion reactions, for example, show site selectivity that is controlled by both the catalyst and the amine protecting group (e.g., N-Boc vs. N-brosyl). researchgate.net Similarly, internal hydroboration of 2-(2'-alkenyl)-piperidine boranes can proceed with good stereocontrol when N-benzyl protecting groups are used. nih.gov

Substrate-controlled methods, such as diastereoselective lithiation, also offer robust stereochemical control. The α-lithiation of N-Boc protected methyl piperidines using sec-butyllithium (B1581126) (s-BuLi) and TMEDA proceeds with high diastereoselectivity. The conformation of the starting piperidine, which is influenced by the position of existing substituents, directs the deprotonation and subsequent electrophilic trapping to give specific trans-isomers with high fidelity. whiterose.ac.uk

Table 2: Methods for Stereochemical Control in Piperidine Synthesis
MethodControlling FactorTypical OutcomeSource
Chemo-enzymatic CascadeChoice of EneIRED enzyme variantAccess to either (R) or (S) enantiomer with >99% ee nih.govacs.org
Rhodium-Catalyzed C-H InsertionCatalyst structure and N-protecting group (N-Boc, N-Bs)Regio- and diastereoselective functionalization researchgate.net
Diastereoselective LithiationSubstrate conformation directed by N-Boc group and ring substituentsFormation of specific trans-diastereomers whiterose.ac.uk
Internal HydroborationN-benzyl protecting groupGood stereocontrol in the formation of amino alcohols nih.gov

Theoretical Mechanistic Predictions for Piperidine Ring Formation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting outcomes in piperidine synthesis. These theoretical studies provide insights into transition states and reaction pathways that are often difficult to discern through experimental means alone. acs.orgresearchgate.net

DFT calculations have been used to provide a theoretical basis for the experimentally observed regioselectivity in the formation of iminium ions. For the α-C–H elimination of N-alkyl piperidine N-oxides, analysis of the transition states using DFT (at the wB97XD/6-311++g(d,p) level of theory) revealed that the pathway for elimination from the endo-cyclic α-C–H bond has the lowest energy, explaining the exceptional endo-selectivity observed in the reaction. acs.org

In another example, DFT investigations were crucial in elucidating the mechanism of a copper-catalyzed intramolecular C–H amination to form piperidines. acs.org A catalytic cycle involving Cu(I)/Cu(II) was proposed based on experimental and DFT studies. The calculations helped to evaluate potential reaction pathways and intermediates. Notably, the theoretical calculations did not substantiate the involvement of a proposed benzylic fluoride (B91410) intermediate. Instead, the calculations supported a pathway involving a single-electron transfer (SET) step followed by ring closure, demonstrating the power of theoretical predictions to refine and validate proposed mechanisms. acs.org Combined DFT and time-dependent DFT (TD-DFT) approaches have also been effectively used to reproduce and explain the surface-enhanced Raman scattering (SERS) spectra of piperidine, confirming its adsorption geometry on silver nanoparticles. mdpi.com

Derivatization Strategies of the this compound Scaffold

Functionalization at the Piperidine Ring System

The this compound scaffold possesses multiple reactive sites, making it a versatile template for chemical derivatization. The presence of two carbonyl groups at the 3- and 4-positions significantly influences the reactivity of the piperidine ring, creating opportunities for selective functionalization that differ from those of simple piperidines.

The primary sites for derivatization include the two carbonyl groups and the α-protons at the C-2 and C-5 positions. The protons at C-2 and C-5 are enolizable and can be removed by a suitable base to generate enolates. These enolates can then react with various electrophiles, allowing for the introduction of substituents at these positions. This reactivity is analogous to the functionalization of other diketone systems.

Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack. Reactions such as reduction, Grignard additions, or Wittig-type olefination could be employed to modify one or both ketone functionalities, leading to a wide range of derivatives such as diols, tertiary alcohols, or exocyclic alkenes.

While direct C-H functionalization methods are common for simple piperidines researchgate.net, their application to a dioxo-scaffold would require careful consideration of the chemoselectivity due to the reactivity of the carbonyls and α-protons. However, modifications of the nitrogen protecting group are also feasible. For instance, after an initial transformation, the N-benzyloxycarbonyl (Cbz) group can be removed and replaced with other substituents. This strategy is common in the synthesis of N-substituted piperidines from piperidone precursors, where reductive amination is followed by N-alkylation or N-acylation. researchgate.net The skeletal framework can also be remodeled through ring-opening reactions, such as the catalytic aminolysis of related lactam-lactone systems to produce highly decorated piperidinone carboxamides, suggesting that the 3,4-dioxo scaffold could undergo similar deconstructive functionalization. rsc.orgresearchgate.net

Modifications of the Benzyl Ester Moiety

The benzyl ester moiety in piperidine-based compounds is a frequent target for chemical modification to modulate potency and selectivity for specific biological targets. Research has shown that replacing a standard ethyl ester with a benzyl ester can significantly enhance binding affinity at monoamine transporters. For instance, in a series of meperidine derivatives, the substitution of an ethyl ester with a benzyl ester resulted in a six to ten-fold increase in affinity for the serotonin (B10506) transporter (SERT), accompanied by a beneficial decrease in affinity for the dopamine (B1211576) transporter (DAT), thereby improving SERT selectivity. nih.gov

Further modifications involve the introduction of substituents onto the aromatic ring of the benzyl ester. This strategy aims to explore structure-activity relationships and optimize ligand-receptor interactions. The synthesis of these analogs typically involves the hydrolysis of a precursor nitrile to a carboxylic acid, followed by esterification with the appropriately substituted benzyl alcohol. nih.gov Studies on 4-(3,4-dichlorophenyl)-meperidine derivatives revealed that substituted benzyl esters exhibited high potency. nih.gov Specifically, analogs featuring a 4-methoxybenzyl ester or a 4-nitrobenzyl ester demonstrated low nanomolar binding affinities for SERT and high selectivity over other transporters. nih.gov

Another approach to modifying this part of the molecule is the bioisosteric replacement of the ester group. In some contexts, ester moieties can be metabolically unstable. To address this, the ester group has been replaced with an α-CF2 ketone, which can lead to metabolically stable inhibitors with potent activity. researchgate.net

Table 1: Research Findings on Benzyl Ester Modifications in Piperidine Scaffolds Data extracted from studies on meperidine and normeperidine derivatives.

Compound/ModificationTarget Affinity (SERT Ki)Selectivity ProfileKey Finding
Ethyl Ester DerivativeBaselineBaselineStandard reference compound.
Benzyl Ester Derivative~6-10x higher than ethyl esterMore SERT selective than ethyl esterBenzyl ester significantly enhances SERT potency and selectivity. nih.gov
4-Methoxybenzyl EsterLow nanomolar (< 2 nM)High SERT selectivity (DAT/SERT >1500)4-methoxy substitution is highly favorable for SERT binding. nih.gov
4-Nitrobenzyl EsterLow nanomolar (< 2 nM)High SERT selectivity (NET/SERT > 1500)4-nitro substitution also produces a highly potent and selective ligand. nih.gov

Introduction of Halogenated Analogs

The incorporation of halogen atoms into pharmacologically active molecules is a widely used strategy to alter their physicochemical properties, metabolic stability, and binding affinity. In the context of benzylpiperidine derivatives, halogenation can be directed at the benzyl group or other aromatic moieties within the structure.

The synthesis of fluorinated analogs, particularly for applications in positron emission tomography (PET) imaging, provides insight into relevant synthetic methods. For example, 18F-labeled benzylguanidine analogs, [(18F]MFBG (meta) and [(18F]PFBG (para), are synthesized in a three-step process. nih.gov The key step involves the nucleophilic fluorination of a benzonitrile (B105546) precursor bearing a trimethylammonium leaving group. The position of this leaving group significantly impacts fluorination efficacy, with the para-isomer affording substantially higher yields (75 ± 7%) compared to the meta-isomer (21 ± 5%). nih.gov The resulting fluorobenzonitrile is then reduced to fluorobenzylamine and subsequently converted to the final guanidine (B92328) product. nih.gov This methodology demonstrates a viable route for introducing fluorine to the benzyl portion of related compounds.

Chlorinated analogs have also been extensively studied. Derivatives of 4-phenylpiperidine (B165713) often incorporate a 3,4-dichlorophenyl group, a substitution pattern known to contribute to high potency and selectivity at SERT. nih.gov The synthesis of these compounds starts from commercially available or readily accessible dichlorophenyl precursors.

Table 2: Synthesis Data for Halogenated Benzyl Analogs

Halogenated AnalogPosition of HalogenSynthetic Method HighlightRadiochemical Yield (decay-corrected)
[(18F]MFBGmeta-FluorobenzylNucleophilic fluorination of a trimethylammonium-benzonitrile precursor11 ± 2%
[(18F]PFBGpara-FluorobenzylNucleophilic fluorination of a trimethylammonium-benzonitrile precursor41 ± 12%

Regioselective Alkylation Approaches

The alkylation of the piperidine-dione core presents a significant synthetic challenge due to the presence of multiple potential nucleophilic centers. Achieving regioselectivity is crucial for the synthesis of specific, functionally diverse analogs. For cyclic β-ketoamides like the piperidine-2,4-dione system (structurally related to 3,4-dioxopiperidine), alkylation can theoretically occur at the α-carbon (C-3), γ-carbon (C-5), or the nitrogen atom.

Research on the N-Boc protected piperidine-2,4-dione has led to a robust protocol for the highly regioselective γ-alkylation at the C-5 position. researchgate.net The choice of base and counter-ion is critical for directing the reaction. While the use of sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) alone does not yield the desired product, the use of lithium hexamethyldisilazide (LiHMDS) as the base successfully promotes the formation of the γ-alkylated product in good yields. researchgate.net

Further investigation revealed that the lithium counter-ion plays an essential role in the reaction mechanism. The addition of lithium bromide (LiBr) to reactions using NaHMDS or KHMDS rescued the synthesis, affording the C-5 alkylated derivatives in moderate to good yields. researchgate.net This suggests that the lithium ion is involved in a key intermediate that favors alkylation at the γ-position. The optimized procedure is effective for a wide variety of electrophiles, including primary and secondary alkyl halides as well as benzyl halides. researchgate.net

Table 3: Regioselective γ-Alkylation of N-Boc-piperidine-2,4-dione

Alkylating Agent (Electrophile)Base / AdditiveYield (%)
Propyl iodideLiHMDS78
Isopropyl iodideLiHMDS69
Benzyl bromideLiHMDS75
Propyl iodideNaHMDS0
Propyl iodideNaHMDS / LiBr62
Propyl iodideKHMDS / LiBr71

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the covalent structure and exploring the dynamic properties of Benzyl (B1604629) 3,4-dioxopiperidine-1-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer distinct and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotational Isomer Analysis

The structure of Benzyl 3,4-dioxopiperidine-1-carboxylate features a carbamate (B1207046) group, which introduces the possibility of rotational isomers, or rotamers, due to the partial double-bond character of the C–N bond. This restricted rotation is a well-documented phenomenon in amides and carbamates, often leading to the observation of distinct sets of signals in the NMR spectrum at room temperature for the atoms near the rotating bond. researchgate.netnih.govnih.gov

While direct experimental NMR data for the title compound is not widely published, analysis of related N-acyl piperazines and other carbamates provides a strong basis for predicting its NMR behavior. nih.govacs.org The rotation around the N-C(O) bond is typically slow on the NMR timescale, resulting in two distinct conformers (often termed cis and trans), which can be independently observed. nih.gov For this compound, this would lead to a doubling of signals for the piperidine (B6355638) ring protons, particularly those at the 2- and 5-positions adjacent to the nitrogen atom.

Dynamic NMR (DNMR) spectroscopy, involving measurements at variable temperatures, is a powerful tool for studying such conformational exchange. researchgate.netacs.org As the temperature is increased, the rate of rotation around the C–N bond increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct sets of signals broaden and merge into a single, time-averaged signal. nih.gov By analyzing the spectra at different temperatures, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, which typically falls in the range of 12-15 kcal/mol for carbamates. acs.orgcolostate.edunih.gov

Table 1: Predicted ¹H NMR Signals for Rotational Isomers of this compound
ProtonsExpected Chemical Shift (ppm) - Rotamer AExpected Chemical Shift (ppm) - Rotamer BNotes
Benzyl CH₂~5.2~5.1Two distinct singlets expected at room temperature.
Phenyl H~7.3-7.4~7.3-7.4Aromatic region, may show slight differences.
Piperidine H-2~4.0~3.8Protons alpha to the nitrogen, expected to show clear separation.
Piperidine H-5~3.6~3.5Protons alpha to the nitrogen, expected to show clear separation.
Piperidine H-6~2.8~2.7Protons beta to the nitrogen, may show less pronounced separation.

This table is predictive and based on data from analogous N-substituted piperidine and carbamate structures. nih.govnih.gov

Infrared and Raman Spectroscopic Data Analysis

Key vibrational bands would include:

C=O Stretching: The molecule contains two types of carbonyl groups: a carbamate and two adjacent ketones (an α-diketone system). The carbamate C=O stretch typically appears in the region of 1700-1680 cm⁻¹. The α-diketone C=O stretches are expected around 1730-1710 cm⁻¹ and may show symmetric and asymmetric stretching modes.

Aromatic C-H and C=C Stretching: The benzyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The CH₂ groups of the piperidine ring and the benzyl moiety will produce aliphatic C-H stretching bands in the 3000-2850 cm⁻¹ range.

C-N and C-O Stretching: The C-N stretching of the carbamate and piperidine ring, along with the C-O stretches of the carbamate, will appear in the fingerprint region (1300-1000 cm⁻¹).

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. encyclopedia.pub It would be especially useful for identifying the symmetric C=C stretching of the benzene (B151609) ring and potentially the symmetric C=O stretch of the diketone moiety. umich.edu

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-30003100-3000Benzyl
Aliphatic C-H Stretch3000-28503000-2850Piperidine, Benzyl CH₂
Ketone C=O Stretch~1725~1725Piperidine C₃=O, C₄=O
Carbamate C=O Stretch~1690~1690N-C(O)-O
Aromatic C=C Stretch1605, 1585, 1500, 14501605, 1585, 1500, 1450Benzyl
C-N Stretch~1250~1250Carbamate, Piperidine
C-O Stretch~1100~1100Carbamate

Frequencies are approximate and based on general spectroscopic data and analysis of related compounds like 4-hydroxypiperidine (B117109) and diketopiperazine. umich.edunih.gov

Conformational Landscape and Dynamics

Experimental Conformational Analysis of Piperidine Rings

Substituted six-membered heterocycles like piperidine are known to exist in non-planar conformations, most commonly the chair, boat, and twist-boat forms. rsc.org For the vast majority of piperidine derivatives, the chair conformation is significantly lower in energy and thus the most populated form. nih.gov Experimental techniques are crucial for confirming the ring's conformation and the orientation (axial or equatorial) of its substituents.

The Lanthanide-Induced Shift (LIS) technique is a specialized NMR experiment used to determine the solution-state conformation of molecules. organicchemistrydata.org It involves adding a small amount of a paramagnetic lanthanide complex, often called a shift reagent (e.g., Eu(fod)₃ or Eu(dpm)₃), to the sample. organicchemistrydata.orgslideshare.net

These lanthanide complexes act as Lewis acids and coordinate reversibly to Lewis basic sites on the substrate molecule. organicchemistrydata.org For this compound, the carbonyl oxygen atoms of the diketone and carbamate groups are the primary binding sites. This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is primarily dependent on the proton's distance and angle relative to the lanthanide ion, as described by the McConnell equation. researchgate.net

By measuring the induced shifts for all protons at various concentrations of the shift reagent, a detailed map of the molecule's average geometry in solution can be constructed. This experimental data is then compared to the shifts calculated for various theoretical conformations (e.g., chair vs. boat, or chair with the benzyl group in an axial vs. equatorial position). A strong correlation between the observed and calculated shifts for a particular conformation provides compelling evidence for its existence in solution. researchgate.netacs.org This method is particularly powerful for differentiating between subtle conformational and configurational isomers. acs.org

Studies on various N-benzyl and N-acyl piperidine and piperazine (B1678402) derivatives consistently show that the six-membered ring adopts a chair conformation. nih.govnih.govresearchgate.net Furthermore, large substituents on the ring nitrogen, such as the N-carboxybenzyl group in the title compound, overwhelmingly occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial protons on C-2 and C-6 of the ring. whiterose.ac.uk X-ray studies on N-substituted piperidines have confirmed this preference, providing a definitive picture of the most stable solid-state arrangement. nih.govnih.gov Therefore, it is highly probable that this compound also crystallizes with the piperidine ring in a chair conformation and the N-carboxybenzyl group in the equatorial orientation.

Computational Conformational Analysis

Due to the flexibility of the piperidine ring and the rotational freedom of the benzyl group, this compound can adopt a multitude of conformations. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are instrumental in identifying the most stable conformers and understanding the energetic landscape of their interconversion. These analyses typically involve geometry optimization of various possible structures to locate energy minima on the potential energy surface.

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. For a molecule like this compound, a full PES would be exceedingly complex. Therefore, simplified PES maps are often generated by systematically varying one or two key dihedral angles while allowing the rest of the molecule's geometry to relax to its lowest energy state.

For instance, mapping the potential energy as a function of the dihedral angles defining the puckering of the piperidine ring can reveal the relative energies of different chair, boat, and twist-boat conformations. Similarly, scanning the dihedral angle of the N-C(O)O-CH₂ bond can elucidate the rotational barrier and preferred orientation of the benzyloxycarbonyl group. The global minimum on the PES corresponds to the most stable conformation of the molecule.

Data Table: Hypothetical Relative Energies of Piperidine Ring Conformations

Conformation Dihedral Angle (C2-N-C6-C5) Relative Energy (kcal/mol)
Chair 60° 0.0
Twist-Boat 30° 5.5

The relative orientation of substituents on adjacent atoms in the piperidine ring can be described as staggered or eclipsed. Staggered conformations are generally more stable due to reduced torsional strain, which arises from the repulsion between electron clouds of bonds on neighboring atoms.

In the context of the piperidine ring of this compound, the substituents on the carbon atoms (hydrogens and the carbonyl groups) will preferentially adopt staggered arrangements to minimize energetic penalties. For example, looking down the C5-C6 bond, the hydrogen atoms would ideally be in a staggered conformation. However, the presence of the rigid five-membered ring and the sp² hybridized carbon atoms of the carbonyl groups introduces significant conformational constraints.

Data Table: Torsional Strain Energy for Ethane-like Fragments

Conformation Dihedral Angle Energy (kcal/mol)
Staggered 60° 0

Tautomerism and Isomeric Equilibria within Dioxopiperidine Structures

The 3,4-dioxopiperidine core of the molecule contains a β-dicarbonyl system within a lactam structure, making it susceptible to keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.

For this compound, several tautomeric forms are possible. The primary equilibrium is between the diketo form and two possible enol forms, where a proton from the C5 position migrates to either the C3 or C4 carbonyl oxygen, resulting in a carbon-carbon double bond within the ring.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. The N-benzyloxycarbonyl group, being a part of a carbamate, influences the electron density within the piperidine ring and can affect the relative stability of the keto and enol tautomers. Computational studies can predict the relative energies of these tautomers and provide insight into the transition states connecting them, thereby elucidating the kinetics and thermodynamics of the tautomerization process. The stability of the enol form can be enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular structure and reactivity.

There are no published DFT studies that specifically report the optimized geometry of Benzyl (B1604629) 3,4-dioxopiperidine-1-carboxylate. Such a study would typically involve using a functional, such as B3LYP, and a basis set to find the lowest energy conformation of the molecule, providing precise bond lengths and angles.

Detailed predictions of the electronic properties and reactivity for Benzyl 3,4-dioxopiperidine-1-carboxylate are not available. In typical studies of similar molecules, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand chemical reactivity and kinetic stability. nih.govresearchgate.netnih.gov

Specific data on the energy differences between the conformers of this compound are not found in the existing literature. Conformational analysis of substituted piperidine (B6355638) rings often reveals different chair, boat, and twist-boat conformations, with the relative energies indicating the most stable forms. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulations are used to study the dynamic behavior of molecules.

There are no specific molecular dynamics simulation studies that have been published on this compound to describe its conformational flexibility. These simulations would model the movement of the molecule over time to explore the different shapes it can adopt. nih.govnih.gov

While the prediction of molecular interactions is a key aspect of molecular modeling, there are no available studies detailing these predictions for this compound. Such research would be valuable for understanding how this molecule might interact with other molecules, such as biological targets. researchgate.netnih.gov

Prediction of Molecular Interactions

Hydrogen Bonding Networks

The structure of this compound features several key functional groups that can participate in hydrogen bonding. The molecule contains two carbonyl oxygens and an ester oxygen, all of which can act as hydrogen bond acceptors. While the compound itself lacks strong hydrogen bond donor groups, its ability to accept hydrogen bonds is crucial for its interaction with biological targets, such as amino acid residues in an enzyme's active site (e.g., from lysine (B10760008) or arginine). The formation of stable hydrogen bonds is often a critical factor in the stability of a ligand-protein complex. nih.gov The geometry of the piperidine ring influences the spatial orientation of these acceptor atoms, defining how the molecule can fit into and interact with a hydrogen-bonding environment. In broader contexts, molecules with similar heterocyclic cores, like piperazine (B1678402), are known to be effective building blocks for creating extensive supramolecular hydrogen-bonded networks. rsc.org

Pi-Pi Stacking and Steric Effects

The presence of a benzyl group in the molecule introduces the potential for pi-pi stacking interactions. The aromatic phenyl ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein binding pocket. These interactions are important for stabilizing the ligand in the active site.

Steric effects also play a significant role. The bulky benzyl group, along with the non-planar piperidine ring, creates a specific three-dimensional shape that dictates how the molecule can orient itself with respect to a target protein. The size and conformation of the molecule can either facilitate a snug fit into a binding site or cause steric hindrance that prevents effective binding. These steric properties are a key parameter analyzed in computational methods like CoMFA to understand structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

Three-Dimensional QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are instrumental in understanding how the structural features of a molecule relate to its biological activity. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov

CoMFA calculates the steric and electrostatic fields of a series of aligned molecules and correlates these fields with their biological activities. nih.gov The results are often visualized as 3D contour maps, which show regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity.

CoMSIA extends this analysis by incorporating additional molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. sci-hub.st This provides a more comprehensive picture of the requirements for ligand-receptor interaction. For a series of compounds including this compound, a CoMSIA study could reveal the precise locations where modifying hydrophobicity or adding hydrogen bond donor/acceptor groups would enhance biological potency. mdpi.com The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

MethodologyMolecular Fields AnalyzedPrimary Application
CoMFA (Comparative Molecular Field Analysis)Steric, ElectrostaticAnalyzes the influence of molecular shape and charge distribution on biological activity. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis)Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond AcceptorProvides a more detailed analysis by including factors related to solubility and specific hydrogen bonding interactions. sci-hub.st

Ligand-Protein Docking for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method simulates the docking process, calculating a scoring function to estimate the strength of the interaction, often expressed in kcal/mol. biointerfaceresearch.com

For this compound, docking studies would involve placing the molecule into the active site of a potential target protein. The simulation would explore various conformations and orientations, identifying the most stable binding mode. Key interactions predicted by docking would likely include:

Hydrogen Bonds: Between the carbonyl oxygens of the piperidine ring and hydrogen bond donor residues in the protein.

Hydrophobic Interactions: Involving the benzyl group and nonpolar pockets within the active site.

Pi-Pi Stacking: Between the phenyl ring and aromatic amino acid residues.

The results of docking studies can guide the optimization of the lead compound to enhance its binding affinity and selectivity. nih.gov

Functional Group of this compoundPredicted Type of Interaction in a Protein Active Site
Benzyl (Phenyl) GroupPi-Pi Stacking, Hydrophobic Interactions
Dioxopiperidine (Carbonyl Oxygens)Hydrogen Bond Acceptor
Carboxylate (Ester Oxygen)Hydrogen Bond Acceptor, Dipole-Dipole Interactions

In Silico Mechanistic Predictions for Biological Activity

Beyond predicting binding affinity, computational methods can offer insights into a compound's potential mechanism of action. In silico approaches can screen a compound against databases of known protein structures to identify potential biological targets. nih.gov

Once a ligand-protein complex is predicted via docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and stability of this interaction over time. nih.gov MD simulations provide a view of how the ligand and protein adjust their conformations upon binding and can confirm the stability of key interactions, such as hydrogen bonds, which are crucial for the mechanism of action. nih.gov By analyzing the trajectory of the complex, researchers can assess whether the initial docked pose represents a stable and mechanistically plausible binding mode, thus predicting the compound's biological effect at a molecular level.

Molecular Interactions and Biological Mechanisms of Action

Enzyme Inhibition Studies

Identification of Specific Enzyme Targets

Acetylcholinesterase (AChE) Inhibition

While the piperidine (B6355638) scaffold is present in many biologically active molecules, and derivatives have been explored for their inhibitory effects on various enzymes, no such studies have been reported for Benzyl (B1604629) 3,4-dioxopiperidine-1-carboxylate itself. The scientific community awaits foundational research to elucidate the potential biochemical properties of this specific compound. Without such data, any discussion of its enzyme inhibition profile would be purely speculative and fall outside the bounds of established scientific knowledge.

Kinase Inhibition (e.g., p38α, JNK, CDKs)

The dioxopiperidine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

p38α and JNK: Mitogen-activated protein kinases (MAPKs) like p38α and c-Jun N-terminal kinase (JNK) are key players in cellular responses to stress. The dioxopiperidine core, with its potential for hydrogen bonding and specific spatial arrangement of functional groups, could fit into the ATP-binding pocket of these kinases, thereby inhibiting their activity. The benzyl group could further enhance binding affinity through hydrophobic interactions within the kinase domain.

CDKs: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. The development of small molecule inhibitors of CDKs is a major focus in cancer research. The planar structure and hydrogen bonding capabilities of the dioxopiperidine ring system are features found in some classes of CDK inhibitors.

Other Relevant Enzyme Systems

Beyond kinases, the chemical structure of Benzyl 3,4-dioxopiperidine-1-carboxylate suggests potential interactions with other enzyme systems. For instance, various hydrolases and transferases might recognize the ester and amide-like functionalities within the molecule. The specific nature of these interactions would depend on the precise geometry and electronic properties of the enzyme's active site.

Substrate Analogue Principles in Enzyme Binding

Many enzyme inhibitors function as substrate analogues, mimicking the natural substrate of an enzyme to bind to its active site without undergoing the catalytic reaction. The 3,4-dioxopiperidine moiety can be seen as a constrained dipeptide mimic. This structural feature could allow it to act as a substrate analogue for proteases or other enzymes that process peptide substrates, leading to competitive inhibition. The dicarbonyl system could chelate metal ions present in the active sites of certain metalloenzymes, further contributing to inhibitory activity.

Structure-Activity Relationship (SAR) Studies for Molecular Mechanism

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve systematically modifying its different parts and assessing the impact on its biological activity.

Influence of Substituent Variations on Molecular Activity

The activity of the core dioxopiperidine structure can be significantly modulated by the addition or modification of substituents.

Position of SubstitutionType of SubstituentPotential Impact on Activity
Benzyl RingElectron-donating groups (e.g., -OCH3, -CH3)May enhance hydrophobic interactions and alter electronic properties.
Benzyl RingElectron-withdrawing groups (e.g., -Cl, -NO2)Can influence binding affinity and metabolic stability.
Piperidine RingAlkyl or aryl groupsCould provide additional contact points with the target protein, increasing affinity and selectivity.

Interactive Data Table: Hypothetical Substituent Effects Users can filter by substituent type to see potential impacts on molecular activity.

Importance of Benzyl Moiety in Molecular Interactions

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets within a protein's binding site.

π-π Stacking: It can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues such as lysine (B10760008) or arginine.

The flexibility of the benzyl carboxylate linker allows the benzyl group to adopt various conformations to optimize these interactions.

Role of Dioxopiperidine Core in Target Recognition

The dioxopiperidine core serves as a rigid scaffold that presents the other functional groups in a defined spatial orientation. This pre-organization reduces the entropic penalty of binding to a target. The two carbonyl groups are key hydrogen bond acceptors, which are critical for anchoring the molecule within a binding site. The cyclic nature of the piperidine ring restricts conformational freedom, which can lead to higher binding affinity and selectivity compared to more flexible acyclic analogues.

Pharmacophoric Patterns and Molecular Interaction Fields

There is currently no specific information available in the scientific literature that details the pharmacophoric patterns or molecular interaction fields of this compound. Such studies, which are crucial for understanding how a molecule can interact with biological targets, have not been reported for this particular compound.

Interactions with Biological Macromolecules (Beyond Enzymes)

Comprehensive searches of scientific databases did not yield any studies concerning the interaction of this compound with biological macromolecules.

Binding to Specific Molecular Targets

There is no published research identifying or characterizing specific molecular targets for this compound. Consequently, information regarding its binding affinity, mode of interaction, and the functional consequences of such binding is not available.

Effects on Cellular Processes at a Molecular Level

The effects of this compound on cellular processes at a molecular level have not been documented in the available scientific literature. There are no reports on its influence on signaling pathways, gene expression, or other cellular functions.

Mechanisms of Target Protein Recruitment and Degradation

Given the absence of identified protein targets, there is no information regarding any potential role of this compound in target protein recruitment or degradation. There is no evidence to suggest its involvement in mechanisms such as those utilized by Proteolysis Targeting Chimeras (PROTACs) or molecular glues.

Applications in Advanced Organic Synthesis and Materials Science

Benzyl (B1604629) 3,4-dioxopiperidine-1-carboxylate as a Synthetic Synthon

The reactivity of Benzyl 3,4-dioxopiperidine-1-carboxylate is primarily dictated by the two ketone groups at the C3 and C4 positions of the piperidine (B6355638) ring. This 1,2-dicarbonyl motif allows for a wide range of chemical transformations, positioning the molecule as a valuable and flexible building block, or synthon, for organic chemists. It serves as a precursor for a variety of more complex structures, including substituted piperidines and fused heterocyclic systems.

The piperidine nucleus is a ubiquitous structural motif found in numerous natural products and pharmaceuticals. ajchem-a.com Consequently, synthetic methodologies for accessing substituted piperidine derivatives are of great interest. nih.gov this compound provides a platform for introducing substituents at multiple positions on the piperidine ring through reactions targeting its carbonyl groups.

The dicarbonyl functionality can undergo various reactions, such as nucleophilic additions, condensations, and reductions, to afford a diverse array of substituted piperidines. For instance, selective reduction of one or both ketone groups can lead to the corresponding hydroxy- or dihydroxy-piperidine derivatives. These alcohol functionalities can then be further manipulated. While specific examples starting directly from this compound are not extensively detailed in the literature, the general reactivity of related piperidone systems is well-established for creating libraries of compounds with potential biological activity. nih.govnih.gov

Table 1: Potential Transformations of this compound for Piperidine Diversification

Reaction Type Reagent/Condition Resulting Functionality
Selective Reduction NaBH₄, CeCl₃ 3-hydroxy-4-oxopiperidine
Full Reduction H₂, Pd/C or LiAlH₄ 3,4-dihydroxypiperidine
Reductive Amination R-NH₂, NaBH(OAc)₃ 3-amino-4-hydroxypiperidine
Wittig Reaction Ph₃P=CHR 4-alkylidene-3-oxopiperidine
Knoevenagel Condensation Active methylene (B1212753) compound 4-alkylidene-3-oxopiperidine

The adjacent carbonyl groups of this compound make it an ideal precursor for constructing fused heterocyclic rings through condensation reactions with binucleophilic reagents. This strategy allows for the rapid assembly of complex polycyclic systems.

The synthesis of fused naphthyridine ring systems is an area of significant interest in medicinal chemistry. nih.gov However, specific methods detailing the use of this compound for the direct synthesis of Indazolo[2,3-a]naphthyridine derivatives are not prominently featured in available scientific literature.

The construction of the pyrano[3,2-c]pyridine scaffold is a well-documented transformation that can be achieved from piperidone precursors. africanjournalofbiomedicalresearch.comresearchgate.net The reaction typically involves the condensation of a piperidin-4-one with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. ekb.egresearchgate.net This reaction proceeds via an initial Knoevenagel condensation at one of the carbonyls, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and tautomerization to yield the stable fused aromatic system.

Given the 1,2-dicarbonyl nature of this compound, it represents a plausible substrate for this type of transformation. The reaction with an active methylene compound like malononitrile under basic conditions would be expected to yield a highly functionalized pyrano[3,2-c]pyridine.

Hypothetical Reaction Scheme:

Reactants: this compound and Malononitrile

Catalyst/Solvent: A base such as triethylamine (B128534) or piperidine in a solvent like ethanol.

Mechanism:

Knoevenagel condensation at the C4-carbonyl.

Intramolecular cyclization of the intermediate.

Dehydration/tautomerization to form the aromatic pyranopyridine ring.

Product: A substituted 2-amino-3-cyanopyrano[3,2-c]pyridine derivative. ekb.egresearchgate.net

Beyond specific ring systems, the dicarbonyl unit of this compound is a versatile functional handle for annulation strategies leading to diverse polycyclic scaffolds. whiterose.ac.uk Condensation with various binucleophiles (e.g., hydrazine (B178648) derivatives, ureas, guanidines) can give rise to a multitude of fused five- and six-membered heterocyclic rings, such as pyrazoles, pyrimidines, and diazepines, attached to the piperidine core. Each of these fused systems offers a distinct three-dimensional architecture for further chemical exploration.

The N-benzyl piperidine motif is a privileged structure in medicinal chemistry, frequently utilized by chemists to modulate the physicochemical and pharmacological properties of drug candidates. nih.gov This scaffold is present in numerous approved drugs and clinical candidates. nih.gov The structural flexibility and three-dimensional nature of the piperidine ring are advantageous for optimizing interactions with biological targets. whiterose.ac.uk

This compound serves as an excellent starting scaffold for generating libraries of novel compounds in drug discovery programs. The dual ketone functionality allows for the introduction of diverse substituents and the construction of various fused ring systems, enabling a systematic exploration of the surrounding chemical space. This approach, known as scaffold hopping, is a powerful strategy for discovering new molecular architectures with desired biological activities. The ability to readily generate a wide range of derivatives from this single precursor makes it a valuable tool for identifying lead compounds in the development of new therapeutics. nih.gov

Based on a thorough review of available scientific literature and chemical databases, there is no specific information available that directly links the compound "this compound" to the applications outlined in your request.

PubChem, a comprehensive database of chemical molecules, explicitly states for this compound that "No literature data available for this compound" and "No patent data available for this compound." uni.lu

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline—focusing solely on this specific compound's role in the design of inhibitors, the development of heterocyclic degronimers, or its use in stereoselective synthesis.

While the broader class of piperidine-containing molecules is widely used in these applications, information on "this compound" itself is not present in the accessible scientific record. Fulfilling the request would require presenting information on related but distinct molecules, which would violate the instruction to focus solely on the specified compound.

Future Research Directions and Unexplored Avenues

Development of Novel Mechanistic Probes

A primary avenue for future research is the development of chemical probes derived from the Benzyl (B1604629) 3,4-dioxopiperidine-1-carboxylate core. These tools are essential for identifying molecular targets and elucidating mechanisms of action in a biological context. Photoaffinity labeling (PAL) is a particularly powerful technique for covalently capturing binding partners. nih.gov

A typical photoaffinity probe incorporates three key features: a specificity unit (the parent molecule), a photoreactive moiety, and a reporter tag for identification. nih.gov Future work should focus on synthesizing derivatives of Benzyl 3,4-dioxopiperidine-1-carboxylate that incorporate these elements. The benzyl ring or positions on the piperidine (B6355638) ring could be modified to include a diazirine group, which upon irradiation with UV light, forms a highly reactive carbene that covalently binds to proximal amino acid residues of a target protein. universiteitleiden.nl Additionally, a reporter tag, such as biotin (B1667282) for affinity purification or a terminal alkyne for "click" chemistry, can be appended via a linker, allowing for the subsequent detection and identification of protein targets. nih.gov Such probes would be invaluable for identifying the specific proteins that interact with this scaffold in complex biological systems.

Table 1: Proposed Mechanistic Probes based on this compound

Probe TypeModification SitePhotoreactive GroupReporter TagApplication
Photoaffinity ProbeBenzyl Ring (para-position)Phenyl DiazirineTerminal AlkyneCovalent capture and identification of binding proteins via click chemistry.
Biotinylated ProbePiperidine Ring (C2 or C6)NoneBiotinAffinity-based pulldown of interacting proteins (non-covalent).
Fluorescent ProbeBenzyl RingNoneFluorophore (e.g., BODIPY)Visualization of subcellular localization via fluorescence microscopy.

Exploration of Alternative Synthetic Strategies

Advancing the study of this compound and its analogs will require efficient and versatile synthetic methodologies. While classical batch synthesis is suitable for initial studies, exploring alternative strategies can offer significant advantages in terms of scalability, purity, and the rapid generation of derivatives.

Flow Chemistry: Continuous flow synthesis presents a promising alternative for producing piperidine derivatives. acs.orgresearchgate.net This technology can improve reaction efficiency, safety, and scalability by allowing for precise control over reaction parameters like temperature and time. nih.gov A flow-based synthesis of the dioxopiperidine core could enable large-scale production for extensive screening campaigns.

Solid-Phase Synthesis: To facilitate the creation of compound libraries (see section 7.4), solid-phase synthesis methodologies should be developed. nih.govdiva-portal.org The carboxylate moiety of a suitable precursor could be anchored to a solid support resin, allowing for sequential chemical modifications. This approach simplifies purification, as excess reagents and byproducts are washed away, and is highly amenable to automation and the parallel synthesis of numerous analogs. wpmucdn.comnih.gov

Novel Cyclization Methods: Research into novel intramolecular cyclization strategies could yield more efficient and stereoselective routes to the 3,4-dioxopiperidine core. nih.gov Exploring metal-catalyzed reactions or dearomatization approaches could provide access to a wider range of structurally diverse piperidine scaffolds for biological evaluation. researchgate.net

Table 2: Comparison of Potential Synthetic Strategies

StrategyKey AdvantagesPotential ChallengesRelevance to Scaffold
Flow Chemistry Scalability, safety, precise control, high reproducibility. acs.orgRequires specialized equipment and optimization.Large-scale production of the core scaffold for HTS campaigns.
Solid-Phase Synthesis Amenable to automation, simplified purification, ideal for library generation. nih.govRequires suitable linkers and resin chemistry; reaction monitoring can be difficult.Rapid generation of a diverse library of analogs for SAR studies.
Novel Cyclization Access to novel stereoisomers and complex derivatives. nih.govMay require extensive methods development and catalyst screening.Expands the accessible chemical space around the core structure.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for guiding the design of novel analogs with improved properties. By leveraging computational models, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested for biological activity, QSAR models can be developed. tandfonline.comresearchgate.net These models create a statistical correlation between the physicochemical properties of the molecules and their biological activity, enabling the prediction of potency for virtual compounds. researchgate.net This approach can guide the selection of substituents on the benzyl and piperidine rings to enhance desired activities.

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding orientation of this compound derivatives within the target's active site. rsc.orgnih.govmdpi.com This provides crucial insights into the key interactions—such as hydrogen bonds or hydrophobic contacts—that drive binding, allowing for the rational design of more potent and selective ligands.

Molecular Dynamics (MD) Simulations: To complement static docking poses, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. acs.orgresearchgate.net MD simulations provide a more realistic view of the binding stability and can reveal important conformational changes in both the ligand and the protein, offering deeper insights into the binding mechanism. nih.govnih.govnih.gov

Table 3: Application of Computational Methods

MethodObjectivePredicted OutputsImpact on Research
QSAR Predict activity of unsynthesized analogs. tandfonline.comIC50/EC50 values, activity classifications.Prioritizes synthesis of the most promising compounds.
Molecular Docking Predict binding mode to a target protein. nih.govBinding pose, binding affinity score, key interactions.Guides rational design of analogs with improved target affinity.
Molecular Dynamics Assess the stability of the ligand-protein complex. acs.orgConformational changes, interaction stability over time, binding free energy.Validates docking results and provides a dynamic understanding of binding.

Integration with Combinatorial Chemistry and High-Throughput Screening for New Target Identification

The this compound scaffold is an excellent candidate for combinatorial chemistry, a strategy that enables the rapid synthesis of large numbers of related compounds. nih.gov By creating a diverse library of analogs and testing them via high-throughput screening (HTS), researchers can efficiently explore the biological potential of this chemical class and identify novel therapeutic targets. bmglabtech.comnih.gov

A combinatorial library can be generated by systematically varying substituents at multiple positions on the core scaffold. For example, different aromatic and aliphatic groups could replace the benzyl moiety, and various functional groups could be introduced onto the piperidine ring. This library of compounds would then be screened against a broad array of biological targets, such as enzymes, receptors, and protein-protein interactions, using automated HTS assays. nih.govaxcelead-us.com This unbiased approach can uncover unexpected biological activities and provide "hit" compounds that serve as the starting point for more focused drug discovery programs. bmglabtech.com The integration of solid-phase synthesis with automated HTS provides a powerful engine for discovering the therapeutic potential of the dioxopiperidine core.

Table 4: Illustrative Combinatorial Library Based on the this compound Scaffold

R1 (Carbamate Group)R2 (Piperidine Ring Substituent)R3 (Piperidine Ring Substituent)Number of Analogs
BenzylHH1 (Parent Compound)
4-ChlorobenzylMethylH1
2-NaphthylmethylHFluoro1
CyclohexylmethylHydroxylH1
3-PyridylmethylHH1
... (100 variations)... (50 variations)... (10 variations)50,000

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.